molecular formula C11H10BrN3 B13268368 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine

Cat. No.: B13268368
M. Wt: 264.12 g/mol
InChI Key: GLOUXSIFWWBJOU-UHFFFAOYSA-N
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Description

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a pyridin-4-ylmethyl group attached to the nitrogen atom of the pyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine typically involves the bromination of pyridin-3-amine followed by the introduction of the pyridin-4-ylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.

Scientific Research Applications

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions distinguishes it from similar compounds, providing a versatile platform for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H10BrN3/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9/h1-5,7-8,15H,6H2

InChI Key

GLOUXSIFWWBJOU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=CN=C2)Br

Origin of Product

United States

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